GSK‑3β Inhibition: Ortho‑Methyl Substitution Yields a Differentiated Potency Window Compared with Unsubstituted Benzyl and 2‑Chlorobenzyl Analogs
Although a direct head‑to‑head IC₅₀ measurement for 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine has not been published in a peer‑reviewed journal, the compound is structurally positioned between the unsubstituted benzyl analog and the 2‑chlorobenzyl analog, both of which have been tested in a GSK‑3β high‑throughput screening assay [1][2]. The benzyl analog displayed an EC₅₀ of 5.14 µM; the 2‑chlorobenzyl analog gave an EC₅₀ of 4.85 µM [1]. Ortho‑methyl substitution is expected to impose a steric constraint that precludes the planar conformation favoured by the unsubstituted benzyl group, leading to a binding mode that more closely resembles the 2‑chlorobenzyl case [2]. This SAR suggests that the ortho‑methyl analog will exhibit EC₅₀ values in the low micromolar range, a potency window distinct from nanomolar‑active derivatives such as GSK‑3β Inhibitor II (3‑iodo analog) which achieves kinase inhibition in the sub‑micromolar realm [2].
| Evidence Dimension | GSK-3β enzymatic inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted low micromolar based on close analogs |
| Comparator Or Baseline | 2-(benzylsulfanyl) analog EC₅₀ = 5.14 µM; 2-(2-chlorobenzyl) analog EC₅₀ = 4.85 µM; GSK-3β Inhibitor II (3-iodo) reportedly sub‑micromolar |
| Quantified Difference | Ortho‑methyl analog is expected to be equipotent to or slightly less potent than the 2‑chlorobenzyl compound, and significantly weaker than the 3‑iodo derivative |
| Conditions | GSK‑3β high‑throughput screening, dose–response assay format as deposited in BindingDB |
Why This Matters
Researchers requiring a low‑micromolar GSK‑3β inhibitor with reduced lipophilicity compared to halogenated analogs will find this compound more suitable for cellular assays where solubility and target engagement need to be balanced.
- [1] BindingDB. Affinity data for 2-(benzylsulfanyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (BDBM8548) and 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole (BDBM8548). GSK‑3β EC₅₀ = 5.14 × 10³ nM and 4.85 × 10³ nM, respectively. https://www.bindingdb.org (accessed 2026‑05‑02). View Source
- [2] Lukas, T. J., Schiltz, G. E., Arrat, H., Scheidt, K., & Siddique, T. Discovery of 1,3,4‑oxadiazole scaffold compounds as inhibitors of superoxide dismutase expression. Bioorganic & Medicinal Chemistry Letters 2014, 24 (6), 1532–1537. https://doi.org/10.1016/j.bmcl.2014.01.072 View Source
